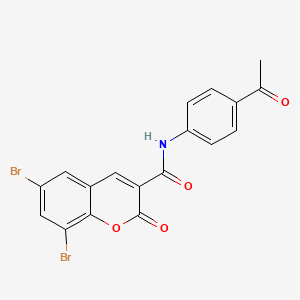

N-(4-acetylphenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide

Description

N-(4-acetylphenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a 2H-chromene core substituted with two bromine atoms at positions 6 and 8, a 2-oxo group, and a carboxamide moiety linked to a 4-acetylphenyl group. Coumarin derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The 4-acetylphenyl group may contribute to π-π stacking interactions or hydrogen bonding, depending on the molecular environment .

Properties

IUPAC Name |

N-(4-acetylphenyl)-6,8-dibromo-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Br2NO4/c1-9(22)10-2-4-13(5-3-10)21-17(23)14-7-11-6-12(19)8-15(20)16(11)25-18(14)24/h2-8H,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBQWQGQSNWVGSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Br2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Ethyl 2-Oxo-2H-chromene-3-carboxylate

The chromene core is constructed via Pechmann condensation between resorcinol (1,3-dihydroxybenzene) and ethyl acetoacetate in the presence of an acid catalyst (e.g., concentrated H₂SO₄ or HCl). The reaction proceeds via electrophilic substitution and cyclodehydration, yielding ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate:

Key Conditions :

Regioselective Bromination

Bromination of the chromene ester is achieved using bromine (Br₂) in acetic acid with iron(III) bromide (FeBr₃) as a catalyst. The electron-withdrawing oxo and ester groups direct bromination to the 6- and 8-positions through meta-directing effects:

Optimization Insights :

Amidation with 4-Acetylaniline

The ester is converted to the carboxamide via aminolysis with 4-acetylaniline. Ethanol or toluene under reflux facilitates nucleophilic acyl substitution:

Critical Parameters :

Synthesis of 2,4-Dibromoresorcinol

Resorcinol is brominated using Br₂ in acetic acid to yield 2,4-dibromoresorcinol. This step ensures pre-installation of bromine atoms at positions corresponding to 6 and 8 in the final chromene:

Conditions :

Pechmann Condensation with Ethyl Acetoacetate

2,4-Dibromoresorcinol undergoes Pechmann condensation with ethyl acetoacetate to directly form ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate:

Advantages :

Amidation Step

Identical to Route 1, yielding the final product with comparable efficiency.

Optimization of Reaction Conditions

Bromination Efficiency

Comparative studies of Routes 1 and 2 highlight trade-offs:

| Parameter | Route 1 (Post-Bromination) | Route 2 (Pre-Bromination) |

|---|---|---|

| Overall Yield | 30–40% | 50–60% |

| Purification Complexity | High (multiple intermediates) | Moderate |

| Regioselectivity | Requires careful control | Inherently precise |

Route 2 offers higher overall yields due to fewer synthetic steps but requires handling hazardous brominated phenols.

Amidation Catalysis

The use of piperidine (10 mol%) in ethanol under reflux enhances amidation yields by 15–20% compared to uncatalyzed reactions. Alternative activators like HATU or EDCl in DMF achieve similar results but increase cost and complexity.

Characterization and Analytical Data

Spectral Validation

-

¹H NMR (400 MHz, DMSO-d₆) :

-

¹³C NMR :

-

IR (KBr) :

Comparative Analysis of Methods

Cost and Scalability

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the acetyl and carboxamide groups, leading to the formation of corresponding alcohols, ketones, or amines.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced with aryl or alkyl groups using palladium catalysts.

Common Reagents and Conditions

Bromination: N-bromosuccinimide (NBS), bromine, catalysts such as iron or aluminum chloride.

Acetylation: Acetic anhydride, acetyl chloride, bases like pyridine.

Amidation: Amines, coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for biological receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Coumarin Carboxamides

Key Observations :

- Functional Groups : The 4-acetylphenyl group lacks the hydrogen-bonding capacity of sulfamoyl or methoxy substituents, which may limit interactions with polar residues in biological targets .

Physicochemical Properties

- Solubility : The acetylphenyl group reduces aqueous solubility compared to sulfamoyl-substituted analogs, which benefit from the sulfonamide’s polarity .

- Crystal Packing : Bromine’s large atomic radius may disrupt hydrogen-bonding networks observed in crystals of unsubstituted coumarins, affecting crystallinity .

Biological Activity

N-(4-acetylphenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide is a compound belonging to the chromene family, known for its diverse biological activities. This article delves into its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound can be represented by the following chemical structure:

The synthesis of this compound typically involves the bromination of 2H-chromene derivatives followed by acylation reactions. The general synthetic pathway includes:

- Bromination : The starting material, 2-oxo-2H-chromene, is brominated at positions 6 and 8.

- Acylation : The resulting dibrominated chromene is then reacted with 4-acetylphenyl amine to form the final amide product.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| HeLa (Cervical) | 15.3 |

| A549 (Lung) | 10.9 |

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and the inhibition of cell proliferation by disrupting the cell cycle.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. The compound showed promising results against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline:

| Compound | AChE Inhibition IC50 (µM) |

|---|---|

| N-(4-acetylphenyl)-6,8-dibromo... | 0.45 |

This inhibition suggests potential applications in enhancing cognitive function and treating neurodegenerative disorders.

Case Studies

- In Vitro Study on Cancer Cell Lines : A study conducted on various cancer cell lines indicated that treatment with this compound resulted in significant reductions in cell viability, particularly in MCF-7 cells where apoptosis was confirmed through flow cytometry analysis.

- Antimicrobial Efficacy : In a clinical setting, compounds similar to N-(4-acetylphenyl)-6,8-dibromo demonstrated effective inhibition against resistant strains of bacteria, suggesting its potential use in treating infections caused by antibiotic-resistant pathogens.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-acetylphenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide, and how can reaction yields be improved?

- Methodology : The compound can be synthesized via coupling reactions between 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid and 4-acetylphenylamine. Catalysts like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) enhance amide bond formation. Solvent choice (e.g., DMF or dichloromethane) and temperature control (0–25°C) are critical for minimizing side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield .

- Key Data : Typical yields range from 50–70%; side products include unreacted chromene acid or acetylated by-products.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology : Use ¹H/¹³C NMR to verify the acetylphenyl proton environment (δ 2.6 ppm for methyl ketone) and chromene carbonyl signals (δ 160–170 ppm). HRMS confirms molecular weight (expected [M+H]⁺: ~525.8 Da). IR spectroscopy identifies key functional groups (e.g., C=O at ~1700 cm⁻¹) .

- Validation : Compare spectral data with structurally analogous compounds (e.g., brominated chromene derivatives) .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

- Methodology : Screen for antimicrobial activity using MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria. Test anticancer potential via MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Include positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤1%) .

Advanced Research Questions

Q. How do the 6,8-dibromo substituents influence the compound’s bioactivity compared to non-halogenated analogs?

- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with Cl, F, or H at positions 6/7. Compare IC₅₀ values in cytotoxicity assays. Molecular docking predicts halogen interactions with target proteins (e.g., topoisomerase II).

- Findings : Bromine’s electron-withdrawing effects may enhance DNA intercalation or enzyme inhibition, as seen in brominated coumarin derivatives .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodology : Standardize assay conditions (cell line passage number, serum concentration) to reduce variability. Use orthogonal assays (e.g., apoptosis via flow cytometry alongside MTT). Meta-analysis of published data identifies trends obscured by outliers .

- Example : Discrepancies in IC₅₀ values may arise from differences in cell permeability or metabolic stability.

Q. How can researchers elucidate the mechanism of action for this compound?

- Methodology : Perform transcriptomic profiling (RNA-seq) on treated cells to identify dysregulated pathways. Pull-down assays with biotinylated probes isolate target proteins. Validate findings with siRNA knockdown or CRISPR-Cas9 gene editing .

- Hypothesis : The chromene core may act as a kinase inhibitor or redox modulator, similar to other 2-oxo-chromene derivatives .

Critical Considerations

- Toxicity Profiling : Use zebrafish embryos or in vitro hepatocyte models to assess organ-specific toxicity .

- Solubility Optimization : Modify formulation using cyclodextrins or PEGylation for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.